molecular formula C9H9ClF3N B13597903 (R)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine

(R)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine

Cat. No.: B13597903
M. Wt: 223.62 g/mol
InChI Key: YJWDXKUMDAATTM-RXMQYKEDSA-N
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Description

(1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source and a reducing agent like sodium cyanoborohydride. This step introduces the amine functionality while maintaining the chiral center.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

    Dichloroaniline: Contains two chlorine atoms on the aniline ring, differing in the position and number of substituents.

Uniqueness

(1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its specific chiral center and the presence of both chlorine and trifluoromethyl groups on the phenyl ring

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

YJWDXKUMDAATTM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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